molecular formula C10H10BrNS B14898341 7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione

7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione

Cat. No.: B14898341
M. Wt: 256.16 g/mol
InChI Key: IVSBYKKZSSCOES-UHFFFAOYSA-N
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Description

7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered heterocycles containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione typically involves the cyclization of appropriate precursors. One common method includes the use of polyphosphoric acid as a catalyst to facilitate the cyclization of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide . The reaction is carried out at elevated temperatures (around 60°C) for an extended period (approximately 20 hours). The reaction mixture is then hydrolyzed, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate automated purification processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted azepines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying biological mechanisms .

Properties

Molecular Formula

C10H10BrNS

Molecular Weight

256.16 g/mol

IUPAC Name

7-bromo-1,3,4,5-tetrahydro-1-benzazepine-2-thione

InChI

InChI=1S/C10H10BrNS/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)

InChI Key

IVSBYKKZSSCOES-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=S)C1

Origin of Product

United States

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